

Application Note: Elucidating the Structure of Isoliquiritin using NMR Spectroscopy

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Compound of Interest

Compound Name: *Isoliquiritin*

Cat. No.: *B600608*

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the structural elucidation of **isoliquiritin**, a flavonoid glycoside found in licorice root, using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the principles of one-dimensional (1D) and two-dimensional (2D) NMR techniques and provide step-by-step experimental protocols for sample preparation, data acquisition, and spectral analysis. The comprehensive analysis of ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of **isoliquiritin**. This guide serves as a practical resource for researchers in natural product chemistry and drug discovery.

Introduction

Isoliquiritin is a flavonoid compound widely present in the dried roots and rhizomes of plants from the *Glycyrrhiza* genus, commonly known as licorice.[1] It is the 4'-O-glucoside of isoliquiritigenin. Flavonoids from licorice, including **isoliquiritin** and its aglycone isoliquiritigenin, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Accurate structural confirmation is a critical first step in the research and development of such natural products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the structural elucidation of organic molecules, including complex natural products like flavonoids.[4][5] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, NMR provides detailed information about the molecular framework, connectivity, and

stereochemistry.[4][6] This note details the application of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments for the complete structural characterization of **isoliquiritin**.

Principles of NMR Spectroscopy for Structure Elucidation

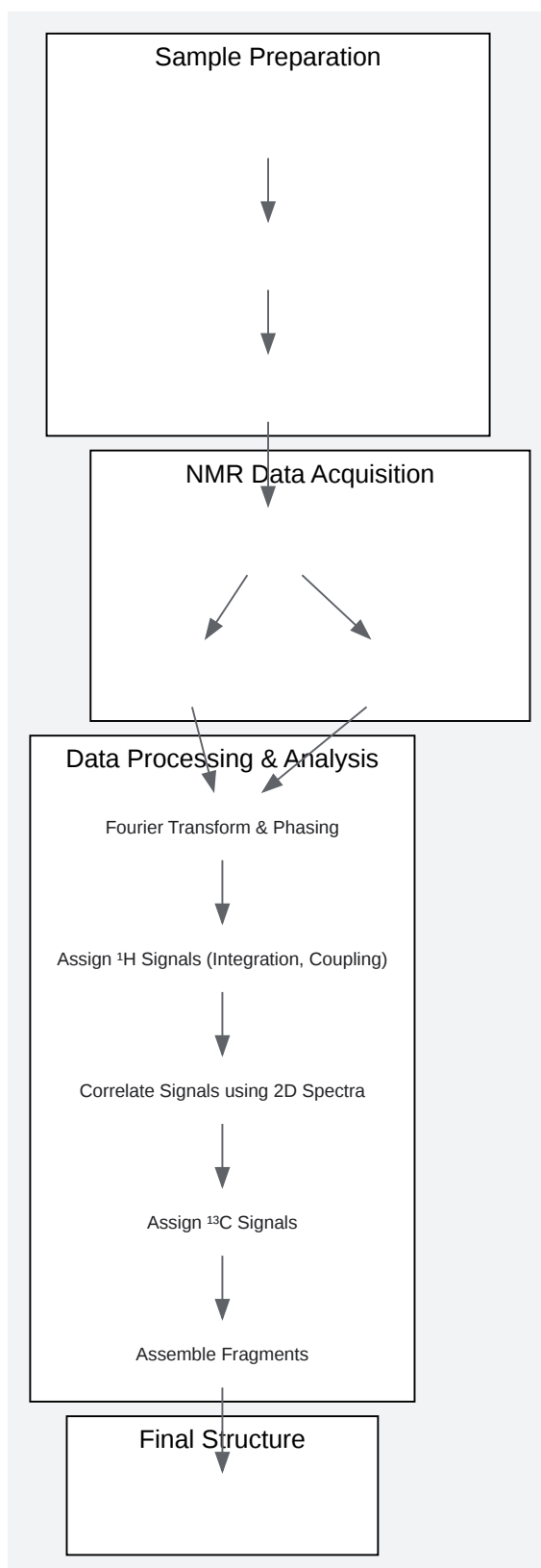
The structural analysis of a flavonoid glycoside like **isoliquiritin** relies on a combination of NMR experiments:

- ^1H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. [6]
- ^{13}C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[4]
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (^2J or ^3J coupling). This is crucial for identifying adjacent protons in a spin system.[7][8]
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (one-bond ^1JCH coupling).[9][10] This is essential for assigning carbon signals based on their attached, and often pre-assigned, protons.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two to four bonds (^2JCH , ^3JCH , ^4JCH).[8][9] This technique is vital for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

Mandatory Visualizations

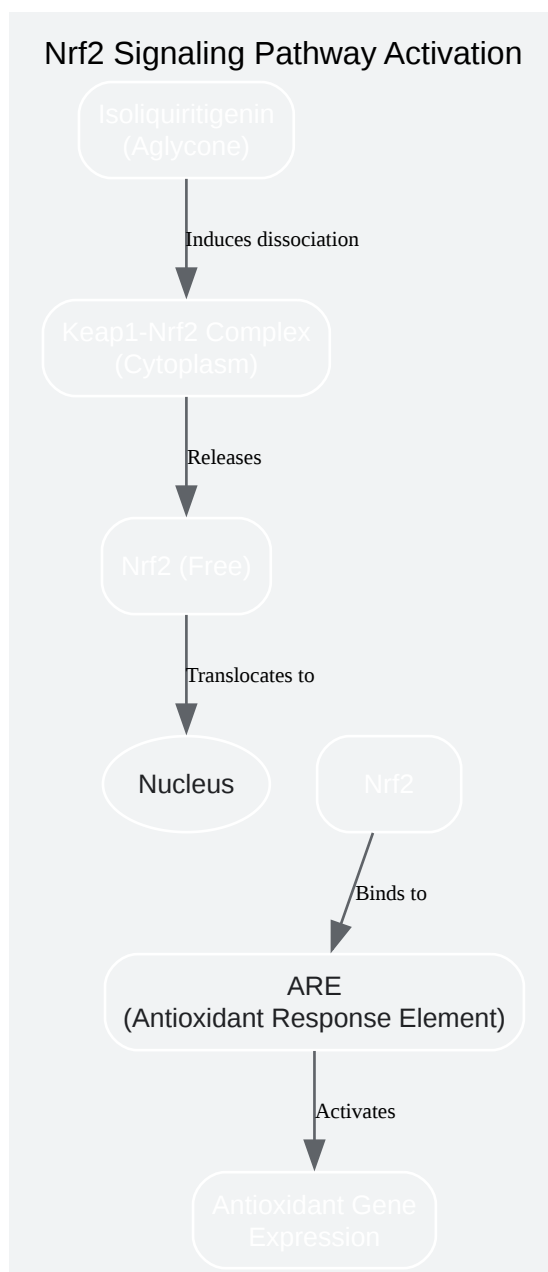
The following diagrams illustrate the structure of **isoliquiritin**, the experimental workflow, and its interaction with key biological pathways.

Caption: Chemical structure of **Isoliquiritin** with atom numbering.



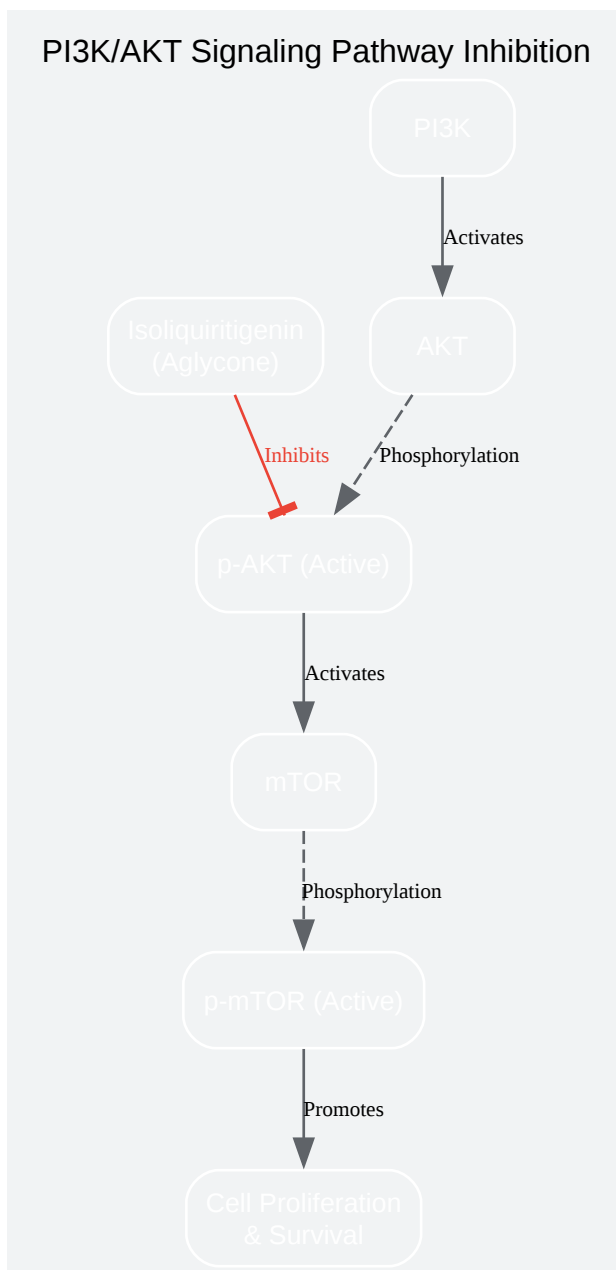
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Caption: General experimental workflow for NMR structure elucidation.



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Caption: Isoliquiritigenin activates the Nrf2 antioxidant pathway.[11][12]



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Caption: Isoliquiritigenin inhibits the PI3K/AKT signaling pathway.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[13][14]

- Sample Quantity: Weigh approximately 5-10 mg of purified **isoliquiritin** for ^1H NMR and 15-30 mg for a full suite of 1D and 2D experiments, including ^{13}C NMR.[14]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d_6) is commonly used for flavonoids like **isoliquiritin**. [15] Other potential solvents include methanol- d_4 or acetone- d_6 .
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[16]
- Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be within the detection region of the NMR coil.[17]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K) to ensure stability.[15]

Protocol for 1D NMR:

- ^1H NMR:
 - Pulse Program: Standard single-pulse (e.g., zg30).
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 1-5 seconds. For quantitative purposes, a longer delay of 10s may be used.[15]
 - Number of Scans (ns): 8-16 scans, adjust for concentration.
 - Spectral Width (sw): 0-14 ppm.

- ^{13}C NMR:
 - Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 1024 or more, as ^{13}C is inherently less sensitive.
 - Spectral Width (sw): 0-200 ppm.

Protocol for 2D NMR:

- gCOSY (gradient-selected COSY):
 - Used to identify $^3\text{J}_{\text{HH}}$ correlations.
 - Number of Scans (ns): 2-4 per increment.
 - Increments (F1): 256-512.
- gHSQC (gradient-selected HSQC):
 - Used to identify one-bond $^1\text{J}_{\text{CH}}$ correlations.
 - Number of Scans (ns): 4-8 per increment.
 - Increments (F1): 128-256.
 - Set $^1\text{J}_{\text{CH}}$ coupling constant to ~145 Hz.
- gHMBC (gradient-selected HMBC):
 - Used to identify long-range $^2\text{J}_{\text{CH}}$ and $^3\text{J}_{\text{CH}}$ correlations.
 - Number of Scans (ns): 8-16 per increment.
 - Increments (F1): 256-512.

- Set long-range coupling constant to ~8 Hz.

Data Presentation: NMR Assignments for Isoliquiritin

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **isoliquiritin**, typically recorded in DMSO- d_6 .

Table 1: ^1H NMR Data for **Isoliquiritin** (in DMSO- d_6)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2'	7.95	d	8.8	1H
3'	6.45	d	2.4	1H
5'	6.55	dd	8.8, 2.4	1H
6'	8.18	d	8.8	1H
α	7.75	d	15.4	1H
β	7.85	d	15.4	1H
2, 6	7.70	d	8.6	2H
3, 5	7.20	d	8.6	2H
1"	4.90	d	7.5	1H
2"-6"	3.20-3.80	m	-	-
2'-OH	12.8	s	-	1H
4'-OH	-	-	-	-

| Sugar OHs | 4.50-5.50 | br s | - | - |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument. The signal for the quantitative analysis of **isoliquiritin** is often cited between δ

8.172–8.187 ppm.[1][15][18]

Table 2: ^{13}C NMR Data for **Isoliquiritin** (in DMSO- d_6)

Atom No.	Chemical Shift (δ , ppm)	Atom No.	Chemical Shift (δ , ppm)
1'	114.0	1	128.0
2'	164.5	2, 6	130.5
3'	108.0	3, 5	117.0
4'	165.5	4	161.0
5'	103.0	1''	100.5
6'	132.0	2''	73.5
C=O	192.0	3''	77.0
α	122.0	4''	70.0
β	144.0	5''	76.5

||| 6'' | 61.0 |

Note: Assignments are based on typical flavonoid chemical shifts and 2D NMR correlations.

Data Interpretation and Structure Elucidation

The following is a stepwise guide to interpreting the acquired NMR data to confirm the structure of **isoliquiritin**.

- ^1H NMR Analysis:
 - Aromatic Region (δ 6.0-8.5 ppm): Identify signals for the A and B rings. The characteristic ABX system for Ring A (H-3', H-5', H-6') and the AA'BB' system for the para-substituted Ring B (H-2,6 and H-3,5) can be readily identified.[19]

- Olefinic Protons (δ 7.5-8.0 ppm): The two doublets for H- α and H- β with a large coupling constant ($J \approx 15$ Hz) confirm the trans configuration of the double bond in the propenone linker.
- Anomeric Proton ($\delta \sim 4.9$ ppm): A doublet with $J \approx 7.5$ Hz is characteristic of a β -linked glucose moiety.
- Sugar Region (δ 3.2-3.8 ppm): A complex multiplet region corresponding to the non-anomeric protons of the glucose unit.
- Hydroxyl Protons: The highly deshielded singlet at $\delta \sim 12.8$ ppm is typical for the chelated 2'-OH group.
- ^{13}C NMR and DEPT Analysis:
 - Count the number of carbon signals to confirm the molecular formula (21 carbons for **isoliquiritin**).
 - Identify the carbonyl carbon (C=O) signal at $\delta \sim 192$ ppm.
 - Aromatic and olefinic carbons appear between δ 100-165 ppm.
 - The anomeric carbon (C-1'') is found around δ 100 ppm.
 - The remaining sugar carbons (C-2'' to C-6'') resonate between δ 60-80 ppm.
- 2D NMR Correlation Analysis:
 - COSY: Trace the correlations to map out the spin systems. For example, a correlation between the signals at δ 8.18 (H-6') and δ 6.55 (H-5') confirms their ortho relationship. Similarly, the H- α /H- β coupling will be prominent. The entire glucose spin system can be traced from the anomeric proton (H-1'').
 - HSQC: Correlate each proton signal to its directly attached carbon. This allows for the direct assignment of all protonated carbons (e.g., H-5' at δ 6.55 correlates to C-5' at δ 103.0).
 - HMBC: This is the key to assembling the final structure.

- The anomeric proton (H-1'') will show a long-range correlation to C-4 of Ring B, confirming the glycosylation position.
- The olefinic proton H- β will show correlations to carbons in Ring B (C-2,6 and C-1), linking the propenone chain to Ring B.
- The other olefinic proton, H- α , will show a correlation to the carbonyl carbon (C=O).
- Protons on Ring A (e.g., H-6') will show correlations to the carbonyl carbon, connecting Ring A to the propenone linker.

By systematically analyzing the data from these complementary NMR experiments, the complete and unambiguous assignment of all atoms in the **isoliquiritin** structure can be achieved.

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